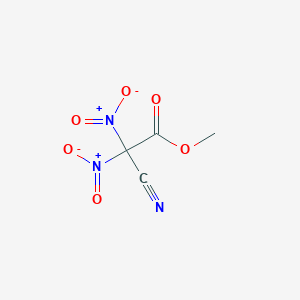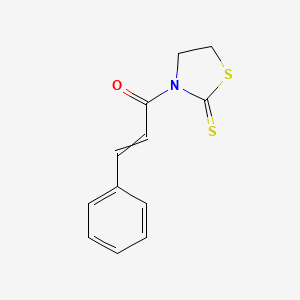
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is a heterocyclic compound with a unique structure that includes a pyridine ring attached to a hexahydropyrimidine-2,4,6-trione core. This compound is known for its potential biological activity and has been the subject of various scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of pyrimidine-2,4,6-trione (barbituric acid) with 4-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or isobutanol, and under reflux conditions for a specific period . The reaction yields a high-melting, stable compound that can be purified through recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity on an industrial scale .
化学反应分析
Types of Reactions
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of a base or acid catalyst.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents are used.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and properties .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in developing new pharmaceuticals due to its biological activity.
Industry: Possible applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antimicrobial activity suggests it may interfere with bacterial cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
5-(Heterylmethylene)hexahydropyrimidin-2,4,6-triones: These compounds have similar structures but different substituents on the pyridine ring.
Barbituric Acid Derivatives: Compounds with similar core structures but different functional groups attached to the pyrimidine ring.
Uniqueness
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .
属性
CAS 编号 |
68160-62-3 |
|---|---|
分子式 |
C10H7N3O3 |
分子量 |
217.18 g/mol |
IUPAC 名称 |
5-(pyridin-4-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16) |
InChI 键 |
HUPODFHCNLKIGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C=C2C(=O)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

oxophosphanium](/img/structure/B14477891.png)



![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)




